molecular formula C10H10N2O3 B15496625 Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate

Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B15496625
M. Wt: 206.20 g/mol
InChI Key: BONBUIDHSSNXBS-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a high-purity benzimidazole derivative offered for research and development purposes. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry, particularly for constructing novel molecules with potential biological activity. The benzimidazole core is a privileged scaffold in pharmaceutical research, known for its wide range of therapeutic applications . The presence of both a hydroxy group and a methyl ester on the benzimidazole structure makes this compound a key building block for further chemical modification and structure-activity relationship (SAR) studies. The imidazole ring is a fundamental structure in many biologically active natural products and commercial drugs . Researchers can utilize this specific compound in the synthesis of new chemical entities targeting various disease pathways. Its structural features are commonly found in compounds evaluated for antibacterial, antifungal, antitumor, and anti-inflammatory activities, among others . As with all our fine chemicals, this product is strictly for research and development in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 7-hydroxy-2-methyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-5-11-8-6(10(14)15-2)3-4-7(13)9(8)12-5/h3-4,13H,1-2H3,(H,11,12)

InChI Key

BONBUIDHSSNXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2N1)O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of 206.20 g/mol. Its structure features a benzimidazole core with a hydroxyl group at the 7-position and a carboxylate group at the 4-position, which significantly influence its solubility and interaction with biological targets .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives possess antimicrobial properties. The presence of hydroxyl and carboxylate groups enhances their interaction with microbial enzymes, potentially inhibiting growth.
  • Antioxidant Properties : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting that this compound may exhibit antioxidant activity .
  • Enzyme Inhibition : Interaction studies reveal that this compound can bind to various enzymes, including cyclooxygenase (COX) and others involved in inflammatory pathways. Molecular docking studies support its potential as an inhibitor of COX-2, which is critical in pain and inflammation management .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
  • Functional Group Modification : Subsequent reactions introduce the hydroxyl group at the 7-position and methylation at the 2-position.
  • Final Esterification : The carboxylic acid is converted to a methyl ester using methanol and an acid catalyst.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Structural Feature Impact on Activity
Hydroxyl Group (7-position)Enhances solubility and potential hydrogen bonding with biological targets
Carboxylate Group (4-position)Critical for enzyme binding and modulation of activity
Methyl Group (2-position)Affects lipophilicity, influencing membrane permeability

Research indicates that modifications to these positions can significantly alter the compound's pharmacological profile .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against various strains, supporting its potential use in developing new antibiotics .
  • Anti-inflammatory Potential : In vivo studies have shown that compounds from this class can reduce inflammation in animal models, highlighting their therapeutic potential in treating inflammatory diseases .
  • Molecular Docking Studies : These studies provided insights into binding affinities with COX enzymes, suggesting that structural modifications could enhance selectivity and potency against specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate can be contextualized by comparing it to analogous benzoimidazole derivatives.

Structural and Substituent Analysis

The table below highlights critical differences between the target compound and related derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 7-OH, 2-CH₃, 4-COOCH₃ C₁₀H₁₀N₂O₃ 206.2 High polarity, hydrogen bonding
2-Amino-4-fluoro-1H-benzo[d]imidazole-7-carboxylate (Example 19) 2-NH₂, 4-F, 7-COOCH₃ C₁₄H₁₀BrF₂N₅O 382.0/384.0 Halogenated analog; enhanced electrophilicity
2-Amino-N-(3-chlorophenyl)-4-fluoro-N’-hydroxy-1H-benzo[d]imidazole-7-carboximidamide (Example 20) 2-NH₂, 4-F, 7-CONHOH, 3-Cl C₁₄H₁₁ClFN₅O 320.1/322.1 Chlorophenyl group; potential kinase inhibition
4-Fluoro-N-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-7-carboximidamide (Example 21) 4-F, 7-CONHOH, 3-CF₃ C₁₅H₁₀F₅N₅O 372.1 Fluorine-rich; enhanced metabolic stability

Key Findings from Comparative Studies

Reactivity : Halogen substituents (e.g., F, Cl in Examples 19–21) enhance electrophilicity, enabling cross-coupling reactions, whereas the hydroxyl group in the target compound facilitates hydrogen bonding and derivatization via ester hydrolysis.

Biological Interactions : The methyl ester in the target compound may serve as a prodrug moiety, unlike the carboximidamide groups in Examples 20–21, which are often associated with direct target binding (e.g., enzyme active sites) .

Synthetic Flexibility : Derivatives with bulky substituents (e.g., 3-CF₃ in Example 21) require specialized precursors and reaction conditions, whereas the target compound’s simpler structure allows for straightforward scalability .

Spectroscopic and Analytical Comparisons

  • The hydroxyl group in the target compound would likely produce a broad peak near δ 5.0–6.0 ppm.
  • Chromatographic Behavior : Halogenated analogs (e.g., Example 21) exhibit longer retention times in reverse-phase HPLC due to increased hydrophobicity, whereas the target compound’s hydroxyl group may reduce retention .

Methodological Considerations

Structural characterization of these compounds often relies on crystallographic software such as SHELX for refinement and ORTEP-3 for graphical representation of molecular geometry . These tools are critical for resolving substituent effects on bond angles and packing arrangements.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves cyclization of substituted benzimidazole precursors. For example, phosphoryl chloride (POCl₃) under reflux is commonly used for intramolecular cyclization of ester-containing intermediates, as demonstrated in analogous compounds like methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate . Optimization includes adjusting stoichiometry (e.g., molar ratios of starting materials) and reaction time to minimize side products. Solvent selection (e.g., dichloromethane vs. DMF) and temperature control (80–120°C) are critical for yield improvement .

Q. How is the compound structurally characterized, and what spectroscopic benchmarks are available?

  • Methodological Answer : ¹H and ¹³C NMR are primary tools. For example:

  • ¹H NMR : Hydroxy (7-OH) protons in benzo[d]imidazole derivatives typically appear as broad singlets near δ 10–12 ppm. Methyl ester groups (COOCH₃) resonate around δ 3.8–4.0 ppm .
  • ¹³C NMR : The ester carbonyl (C=O) is observed near δ 165–170 ppm. Aromatic carbons in the benzimidazole ring range from δ 110–150 ppm, depending on substitution .
  • HRMS (High-Resolution Mass Spectrometry) confirms molecular weight with <5 ppm error .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar benzimidazoles:

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Emergency procedures include rinsing eyes with water for 15 minutes and consulting SDS for first-aid measures .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when analyzing structural isomers or tautomers?

  • Methodological Answer : Contradictions in chemical shifts may arise from tautomerism (e.g., 1H vs. 3H benzimidazole tautomers). To resolve:

  • Perform variable-temperature NMR to observe proton exchange dynamics.
  • Validate using X-ray crystallography (e.g., SHELX for structure refinement and ORTEP-III for graphical representation ).
  • Compare experimental data with computational predictions (DFT calculations for optimized geometries and NMR chemical shifts) .

Q. What strategies minimize impurities like desethyl or amide byproducts during synthesis?

  • Methodological Answer : Impurity control involves:

  • Purification : Use gradient HPLC with C18 columns (acetonitrile/water mobile phase) to separate desethyl (Formula VI) and amide (Formula VII) impurities .
  • Reaction Monitoring : In-situ FTIR tracks carbonyl intermediates to halt reactions at optimal conversion points.
  • Catalyst Optimization : Replace traditional acid catalysts with zeolites or immobilized enzymes to reduce side reactions .

Q. How can computational methods predict biological activity or binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., angiotensin receptors). For example, docking studies of similar benzimidazole-carboxylates show key hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in explicit water models).
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 7) with activity trends from in vitro assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control stereochemistry at critical steps .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective crystallization of the desired enantiomer, monitored via polarimetry .

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